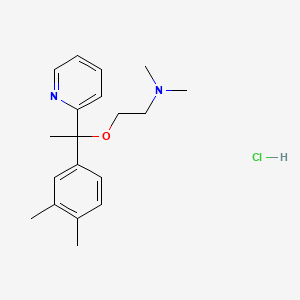![molecular formula C18H12F9NO B14450678 (E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine CAS No. 73603-85-7](/img/structure/B14450678.png)
(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine is an organic compound characterized by the presence of a methoxyphenyl group and a nonafluorobutylphenyl group connected through a methanimine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine typically involves the condensation of 4-methoxybenzaldehyde with 4-(nonafluorobutyl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy and nonafluorobutyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(4-Methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]methanimine
- (E)-1-(4-Methoxyphenyl)-N-[4-(pentafluoroethyl)phenyl]methanimine
- (E)-1-(4-Methoxyphenyl)-N-[4-(heptafluoropropyl)phenyl]methanimine
Uniqueness
(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine is unique due to the presence of the nonafluorobutyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring robust and durable materials.
Propriétés
Numéro CAS |
73603-85-7 |
|---|---|
Formule moléculaire |
C18H12F9NO |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)phenyl]methanimine |
InChI |
InChI=1S/C18H12F9NO/c1-29-14-8-2-11(3-9-14)10-28-13-6-4-12(5-7-13)15(19,20)16(21,22)17(23,24)18(25,26)27/h2-10H,1H3 |
Clé InChI |
AZYNABJIKVBFHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)





![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B14450683.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)

![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
